molecular formula C6H4ClIO B1456533 3-Chloro-4-iodophenol CAS No. 855403-42-8

3-Chloro-4-iodophenol

Cat. No. B1456533
CAS RN: 855403-42-8
M. Wt: 254.45 g/mol
InChI Key: DIBGHLUZOSSRIT-UHFFFAOYSA-N
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Description

3-Chloro-4-iodophenol is a chemical compound with the molecular formula C6H4ClIO . It has an average mass of 254.453 Da and a monoisotopic mass of 253.899521 Da . It is also known by other names such as 3-Chlor-4-iodphenol (German), 3-Chloro-4-iodophénol (French), and Phenol, 3-chloro-4-iodo- .


Synthesis Analysis

The synthesis of 3-Chloro-4-iodophenol involves nucleophilic aromatic substitution reactions . These reactions occur when the aryl halide is activated by substitution with strongly electron-attracting groups . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-iodophenol consists of a phenol group with chlorine and iodine substituents . The SMILES string representation of the molecule is Oc1ccc(Cl)c(I)c1 .


Chemical Reactions Analysis

3-Chloro-4-iodophenol can undergo a variety of chemical reactions, including nucleophilic aromatic substitution . In these reactions, one of the substituents in the aromatic ring is replaced by a nucleophile .


Physical And Chemical Properties Analysis

3-Chloro-4-iodophenol is a solid substance . It has a molecular weight of 254.45 . The storage temperature should be kept in a dark place, sealed in dry, and at 2-8°C .

Scientific Research Applications

Pharmaceuticals

3-Chloro-4-iodophenol: is utilized in the pharmaceutical industry primarily as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a valuable precursor in the creation of active pharmaceutical ingredients (APIs). The iodine atom can undergo further reactions, such as coupling or substitution, to introduce various functional groups that are pivotal in drug design and development .

Material Science

In material science, 3-Chloro-4-iodophenol serves as an intermediate for the synthesis of advanced materials. Its ability to form polymers or co-polymers can be exploited to create novel materials with specific properties like increased thermal stability or unique electronic characteristics. These materials have potential applications in the development of new coatings, fibers, and plastics .

Chemical Synthesis

This compound plays a significant role in chemical synthesis, especially in nucleophilic aromatic substitution reactions. It can act as a substrate for producing various organic compounds. The presence of both chlorine and iodine allows for selective substitution reactions, which are fundamental in the synthesis of complex organic molecules .

Analytical Chemistry

3-Chloro-4-iodophenol: is used as a standard or reagent in analytical chemistry to calibrate instruments and validate methods. Its distinct spectral properties make it suitable for use in spectroscopy and chromatography, aiding in the qualitative and quantitative analysis of samples .

Life Science Research

In life sciences, this compound finds applications in biochemistry and molecular biology research. It can be used to study halogen bonding interactions within biological molecules or as a reagent in the synthesis of probes and markers for biochemical assays .

Chromatography

The compound’s unique structure allows it to be used in chromatographic techniques to help separate and identify substances within a mixture. Its halogen atoms can interact with various stationary phases, making it useful in the development of chromatographic methods .

Safety and Hazards

3-Chloro-4-iodophenol is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3-chloro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBGHLUZOSSRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-iodophenol

CAS RN

855403-42-8
Record name 3-chloro-4-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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